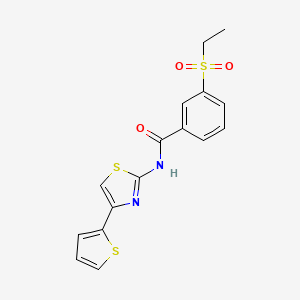

3-(ethylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(ethylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiazole family of compounds and has been shown to exhibit a range of interesting biological activities.

Scientific Research Applications

Inhibitors of Type III Secretion in Gram-Negative Bacteria

This compound has been synthesized with the aim to obtain potent inhibitors of type III secretion (T3S) in Gram-negative bacteria . T3S is a protein export machinery used by several pathogens to evade the human immune system and establish disease. Inhibitors of T3S disarm the pathogen, allowing the host immune system to clear the infection, which is expected to result in reduced pressure for the development of resistance.

Bioisosteres of Salicylidene Acylhydrazides

The compound is considered a potential bioisostere of salicylidene acylhydrazides . Bioisosteres are compounds with similar physical and chemical properties that can produce similar biological effects. Salicylidene acylhydrazides are known to block T3S in various bacteria, indicating that this compound could be developed into novel antibacterial drugs.

Aggregation-Induced Emission Photosensitizers

The compound’s structure is conducive to the design of aggregation-induced emission (AIE) photosensitizers with donor-π-acceptor (D-π-A) structures . These photosensitizers can be used in photodynamic therapy (PDT) for cancer treatment, where they target and kill cancer cells upon light activation.

Mitochondrial Targeting for Cancer Therapy

In the realm of cancer therapy, this compound could be engineered to target mitochondria within cancer cells . By focusing on the mitochondria, the compound could induce cell death more effectively, providing a targeted approach to cancer treatment.

Antibacterial Applications

The compound’s potential to inhibit T3S could be leveraged to develop antibacterial agents . These agents would specifically disarm pathogenic bacteria without affecting benign endogenous microflora, offering a more selective approach to bacterial infections.

Fluorescence Imaging-Guided Photodynamic Therapy

Due to its photophysical properties, the compound could be used in fluorescence imaging-guided PDT . This application combines the therapeutic effects of PDT with the diagnostic capabilities of fluorescence imaging, allowing for precise targeting of diseased tissues.

Synthesis of Novel Antibacterial Drugs

The compound’s activity against multiple bacterial species suggests it could be used in the synthesis of novel antibacterial drugs . These drugs would target the T3S system, providing a new mechanism of action compared to traditional antibiotics.

Research Tool for Studying Bacterial Pathogenesis

As an inhibitor of T3S, the compound can serve as a valuable research tool for studying bacterial pathogenesis . It can help scientists understand how bacteria evade the immune system and how to prevent it, leading to better preventive strategies.

properties

IUPAC Name |

3-ethylsulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S3/c1-2-24(20,21)12-6-3-5-11(9-12)15(19)18-16-17-13(10-23-16)14-7-4-8-22-14/h3-10H,2H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQPACZOLGRORB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(ethylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methoxymethyl)-1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2558024.png)

![N-((4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)carbamothioyl)-3,5-dimethoxybenzamide](/img/structure/B2558029.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-ethyl-N-phenylacetamide](/img/no-structure.png)

![N-(cyanomethyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2558034.png)

![1-(4-ethoxyphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2558035.png)

![Methyl 3-(4-bromophenyl)-3-[(2-furylcarbonyl)amino]propanoate](/img/structure/B2558037.png)

![3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2558039.png)

![3-phenyl-N,5-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2558045.png)